3-Chloro-5-methoxypyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxypyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMXEMVMRWVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Methoxypyridin 4 Amine
De Novo Synthesis Approaches
De novo synthesis provides a direct route to constructing the 3-chloro-5-methoxypyridin-4-amine core structure from acyclic precursors. These methods offer flexibility in introducing the desired substituents at specific positions during the ring formation process.
Regioselective Functionalization of Pyridine (B92270) Precursors
The construction of the pyridine ring is a fundamental aspect of heterocyclic chemistry. acsgcipr.org While many industrial-scale productions of simple pyridines involve high-temperature, catalyzed reactions of aldehydes and ketones with ammonia (B1221849), the synthesis of highly substituted pyridines like this compound often necessitates more controlled, regioselective methods. acsgcipr.org One strategy involves the use of a blocking group to direct the functionalization to a specific position on the pyridine ring. For instance, a maleate-derived blocking group has been used to achieve C4-alkylation of pyridines with high regioselectivity. nih.govchemrxiv.org This approach could potentially be adapted for the introduction of the amino group at the 4-position.
Directed Halogenation and Methoxylation Strategies
The introduction of halogen and methoxy (B1213986) groups onto a pyridine ring with precise control is crucial for the synthesis of the target molecule. Directed metalation, using reagents like mesityllithium (B1247292) or phenyllithium, allows for the specific lithiation of a pyridine ring, which can then be quenched with an electrophile to introduce a desired substituent. arkat-usa.org For example, 4-methoxypyridine (B45360) can be lithiated at the C-3 position. arkat-usa.org
Furthermore, palladium-catalyzed reactions have been developed for the regioselective ortho-acyloxylation and ortho-halogenation of aromatic compounds using a removable silicon-tethered pyridyldiisopropylsilyl directing group. nih.gov While direct electrophilic halogenation of pyridines is often challenging due to the electron-deficient nature of the ring, specialized reagents and conditions have been developed to achieve this transformation. nih.govyoutube.com For instance, designed phosphine (B1218219) reagents can be used for the 4-selective halogenation of pyridines. nih.govchemrxiv.org
Amination Protocols for Pyridine Ring Construction
Various methods exist for the introduction of an amino group onto a pyridine ring. The Chichibabin reaction, a classic method, involves the amination of pyridines with sodium amide, typically at the 2-position. youtube.comorgsyn.org More modern approaches offer greater regioselectivity and functional group tolerance. One such method involves the conversion of pyridines into phosphonium (B103445) salts, which can then react with sodium azide (B81097) to yield aminated products, often with high selectivity for the 4-position. nih.gov Another strategy involves the reaction of pyridine N-oxides with tosic anhydride (B1165640) and tert-butylamine, followed by deprotection, to yield 2-aminopyridines. researchgate.net
Conversion Pathways from Related Pyridine Derivatives
An alternative to de novo synthesis is the modification of pre-existing, suitably substituted pyridine rings. This approach often involves fewer steps and can be more efficient if the starting materials are readily available.
Reduction of Nitro- or Nitrile-Substituted Precursors
A common and effective method for introducing an amino group is through the reduction of a nitro group. The reduction of nitroaromatic compounds is a well-established transformation in organic chemistry, with a wide variety of reagents and conditions available. wikipedia.org For the synthesis of this compound, a precursor such as 3-chloro-5-methoxy-4-nitropyridine would be required. The reduction of this nitro group to an amine can be achieved using various reducing agents, such as stannous chloride in the presence of concentrated hydrochloric acid. prepchem.com Other common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon or Raney nickel, and the use of iron in acidic media. wikipedia.orgresearchgate.netjsynthchem.com The chemoselective reduction of a nitro group in the presence of other functional groups, like a chloro or methoxy group, is a key consideration. nih.gov
Similarly, a nitrile group can serve as a precursor to an amino group, typically through reduction or hydrolysis followed by a Hofmann rearrangement. For example, a 3-cyano-4-methyl-2-pyridone (B1589630) can be converted to the corresponding 3-amido compound by treatment with a strong acid, which can then be subjected to a Hofmann rearrangement to yield the 3-amino derivative. google.com
Nucleophilic Aromatic Substitution (SNAr) Routes for Chloro Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto an aromatic ring, particularly for electron-deficient rings like pyridine. youtube.com The reaction proceeds via a two-step addition-elimination mechanism. nih.gov In the context of pyridine, SNAr reactions occur preferentially at the 2- and 4-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.comvaia.com
To introduce the chloro group at the 3-position of a pre-existing 5-methoxy-4-aminopyridine, a direct SNAr approach would be challenging due to the unfavorable position for nucleophilic attack. However, SNAr can be effectively used to introduce other functionalities. For instance, a 4-chloropyridine (B1293800) derivative can undergo nucleophilic substitution with sodium methoxide (B1231860) to introduce a methoxy group. arkat-usa.org The introduction of the chloro group in the target molecule is more likely achieved through other methods like directed halogenation or by starting with a pre-chlorinated precursor. The reactivity of halopyridines in SNAr reactions is also an important consideration, with fluoropyridines often being more reactive than chloropyridines. nih.gov
Catalytic Approaches in Synthesis
Catalytic methods are pivotal in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound and its intermediates, catalytic reactions, particularly those involving transition metals, play a crucial role in achieving the desired chemical transformations with high yields and regioselectivity.
Metal-Catalyzed Amination and Halogenation Reactions
Metal-catalyzed reactions are instrumental in the formation of carbon-nitrogen and carbon-halogen bonds, which are key steps in the synthesis of the target molecule. While direct C-H amination of a suitable precursor could be envisioned, a more common and well-established strategy involves the amination of an aryl halide.
A prominent example of such a transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction is renowned for its broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of arylamines. In the context of this compound synthesis, a Buchwald-Hartwig amination could potentially be employed to introduce the amino group at the C4 position of a suitably functionalized pyridine ring. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the active palladium catalyst. The choice of palladium precursor, ligand, and base is critical for the success of the reaction and can be tailored to the specific substrate.
The following table outlines representative conditions for a Buchwald-Hartwig amination reaction, which could be adapted for the synthesis of the target compound from a hypothetical 3-chloro-4-halo-5-methoxypyridine precursor.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |
| Base | Cs₂CO₃ (Cesium carbonate) |
| Amine Source | Benzophenone imine (as an ammonia equivalent) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
This table presents a generalized set of conditions for a Buchwald-Hartwig amination and would require optimization for the specific synthesis of this compound.
Transition-metal-catalyzed halogenation reactions are also of significant importance in organic synthesis. These methods allow for the regioselective introduction of halogen atoms, which can then serve as handles for further functionalization, such as cross-coupling reactions. While not directly applied in the final amination step of the proposed synthesis, these reactions are crucial for the preparation of halogenated pyridine starting materials.
Ligand Design and Optimization for Selective Synthesis
The success of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is heavily reliant on the nature of the ligand coordinated to the metal center. Ligands play a multifaceted role by influencing the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity.
Key aspects of ligand design and optimization include:
Steric Hindrance: Bulky ligands can promote the reductive elimination step and prevent the formation of undesired side products. The development of sterically hindered phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), has been a major breakthrough in the field.
Electron-Donating Properties: Electron-rich ligands can increase the electron density on the metal center, facilitating the oxidative addition step.
Bite Angle: For bidentate ligands, the bite angle (the P-M-P angle) can significantly impact the catalytic activity and selectivity. Ligands with wide bite angles, like Xantphos, are often effective in promoting challenging coupling reactions.
Flexibility and Rigidity: The conformational flexibility or rigidity of a ligand can influence the stability of catalytic intermediates and the ease of substrate binding and product release. Pyridylidene amines and amides have been explored as donor-flexible ligands in catalysis.
The optimization of a catalytic system for a specific transformation, such as the selective amination of a polysubstituted pyridine, often involves screening a library of ligands with varying steric and electronic properties to identify the one that provides the highest yield and selectivity for the desired product.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and optimized through the lens of these principles to enhance its environmental sustainability.
Solvent Effects and Environmentally Benign Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign alternatives.
Key considerations for solvent selection include:
Toxicity and Environmental Impact: Solvents like water, ethanol, and supercritical fluids are considered greener alternatives to chlorinated hydrocarbons or aprotic polar solvents like DMF and NMP.
Energy Consumption: The energy required for solvent heating, cooling, and removal should be minimized. Reactions that can be performed at or near ambient temperature are preferred.
Recyclability: The ability to recover and reuse the solvent is a key aspect of a sustainable process.
Influence on Reactivity and Selectivity: The solvent can have a profound effect on the rate and outcome of a reaction. For instance, the regioselectivity of pyridine functionalization can be influenced by the polarity of the solvent.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The use of aqueous conditions, where feasible, is also a highly desirable green approach.
The following table compares the environmental impact of common solvents that could be used in the synthesis of this compound.
| Solvent | Environmental Concerns | Greener Alternatives |
| Dichloromethane | Carcinogen, volatile | 2-Methyltetrahydrofuran, Ethyl acetate |
| Toluene | Toxic, flammable | Anisole (B1667542), Cyclopentyl methyl ether |
| Dioxane | Carcinogen, peroxide-forming | Tetrahydrofuran (from renewable sources) |
| Dimethylformamide (DMF) | Reprotoxic, high boiling point | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) |
Atom Economy and Process Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A high atom economy indicates that less waste is generated.
The percentage atom economy is calculated as:
Reactions with high atom economy are those that maximize the incorporation of starting materials into the final product, such as addition and rearrangement reactions. Substitution and elimination reactions, by contrast, inherently generate byproducts and thus have lower atom economies.
Process efficiency extends beyond atom economy to consider other factors such as:
Yield: The amount of desired product obtained.
E-Factor (Environmental Factor): The total mass of waste generated per unit mass of product.
Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product.
Chemical Reactivity and Derivatization of 3 Chloro 5 Methoxypyridin 4 Amine
Reactivity at the Amino Group
The primary amino group at the 4-position of the pyridine (B92270) ring is a key site for various chemical modifications, including acylation, alkylation, diazotization, and condensation reactions.
Acylation and Alkylation Reactions
The amino group of 3-Chloro-5-methoxypyridin-4-amine readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a variety of substituents.
Alkylation of the amino group is also a feasible transformation. However, direct alkylation with alkyl halides can sometimes lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.comwikipedia.org To achieve selective mono-alkylation, alternative methods like reductive amination are often employed. masterorganicchemistry.com The rate of alkylation typically follows the order of primary amine > secondary amine > tertiary amine. fishersci.co.uk
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| This compound | Acyl Chloride | N-Acylated derivative | N/A |
| This compound | Alkyl Halide | N-Alkylated derivative | masterorganicchemistry.comwikipedia.org |
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted to a diazonium salt through a process called diazotization. researchgate.net This reaction typically involves treating the amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. For instance, it can be replaced by a wide range of other functional groups, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups, providing a powerful tool for further derivatization of the pyridine ring.
Condensation Reactions with Carbonyl Compounds
The amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. mdpi.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. mdpi.com These condensation reactions are often reversible and can be influenced by the reaction conditions. The stability of the resulting imine can vary depending on the nature of the carbonyl compound and the substituents on the pyridine ring.
Reactivity of the Halogen Moiety (Chlorine at C-3)
The chlorine atom at the C-3 position of the pyridine ring is another key handle for synthetic modifications, primarily through cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The chloro group on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.nettcichemicals.com It is a widely used method for the formation of biaryl structures. tcichemicals.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. nih.gov
Heck Reaction: The Heck reaction couples the chloro-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglancs.ac.ukmdpi.com This reaction is a valuable tool for the vinylation of aryl halides. mdpi.com The regioselectivity of the reaction can often be controlled by the choice of reaction conditions. chemrxiv.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloro-pyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is instrumental in the synthesis of arylalkynes. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the chloro-pyridine with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is a powerful method for the synthesis of arylamines and has largely replaced harsher traditional methods. wikipedia.org The reaction conditions, including the choice of palladium precursor, phosphine (B1218219) ligand, and base, are crucial for achieving high yields and broad substrate scope. nih.gov
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | C-C | Pd catalyst, base | nih.govresearchgate.nettcichemicals.com |
| Heck | Alkene | C-C | Pd catalyst, base | organic-chemistry.orglancs.ac.ukmdpi.com |
| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, phosphine ligand, base | wikipedia.orglibretexts.orgorganic-chemistry.org |
Nucleophilic Displacement and Exchange Reactions
The chlorine atom at the C-3 position can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. clockss.orgresearchgate.net The pyridine ring, being an electron-deficient aromatic system, facilitates this type of reaction, especially when activated by electron-withdrawing groups. The amino group at the 4-position can influence the reactivity of the chloro substituent towards nucleophilic attack. These reactions provide a direct route to introduce a variety of functional groups at the C-3 position. For instance, reactions with amines can lead to the formation of diaminopyridine derivatives. clockss.org The regioselectivity of such substitutions on substituted pyridines can be influenced by both electronic and steric factors. researchgate.netnih.gov
Reactivity of the Methoxy (B1213986) Group (at C-5)
The methoxy group (-OCH₃) at the C-5 position is a key functional handle. As an ether, it can undergo cleavage, and as an electron-donating group, it influences the aromatic ring's reactivity.
The conversion of the C-5 methoxy group to a hydroxyl group is a common and valuable transformation. This demethylation can be achieved using various reagents, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule.
Standard methods for cleaving aryl methyl ethers include the use of strong acids like hydrobromic acid (HBr), or strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.com Boron tribromide is particularly effective, typically used at low temperatures, where it forms a complex with the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. chem-station.com Alkyl thiols, such as ethanethiol (B150549) (EtSH) or dodecanethiol, in the presence of a base, provide a non-acidic alternative for demethylation. chem-station.com
However, for a molecule with multiple sensitive sites like this compound, chemoselectivity is paramount. The pyridine ring itself introduces unique reactivity. Inspired by the observation that electron-withdrawing substituents accelerate the cleavage of aryl methyl ethers, methods have been developed for the selective demethylation of methoxypyridines. thieme-connect.com The electron-poor nature of the pyridine ring makes it more susceptible to nucleophilic attack at the methyl group compared to electron-rich benzene (B151609) rings like anisole (B1667542). thieme-connect.com
A notable chemoselective method employs L-selectride (lithium tri-sec-butylborohydride). thieme-connect.comelsevierpure.com Refluxing a methoxypyridine with L-selectride in a solvent like THF can effectively cleave the methyl ether without affecting an anisole moiety present in the same molecule. thieme-connect.com The reaction is believed to proceed via complexation of the L-selectride with the pyridine nitrogen, which activates the methoxy group for nucleophilic attack by a hydride. thieme-connect.com This approach offers high yields and tolerates various functional groups, making it suitable for complex heterocyclic systems. thieme-connect.comthieme-connect.com
| Reagent | Typical Conditions | Mechanism/Notes |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Strong Lewis acid; forms a complex with the ether oxygen, followed by nucleophilic attack. chem-station.com Highly effective but can be harsh. |
| Hydrobromic Acid (HBr) | 47% aqueous HBr, heat (e.g., 130 °C) | Strong Brønsted acid; protonates the ether oxygen, followed by Sₙ2 attack by bromide ion. chem-station.com Requires harsh conditions. |
| L-selectride | THF, reflux | Nucleophilic demethylation; offers high chemoselectivity for electron-poor methoxypyridines over anisoles. thieme-connect.comthieme-connect.comelsevierpure.com |
| Alkyl Thiols (e.g., EtSH) | Base (e.g., NaOH), heat | Nucleophilic attack by the thiolate anion on the methyl group. chem-station.com Offers a non-acidic alternative. |
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. uoanbar.edu.iqquimicaorganica.org Reactions often require harsh conditions, and the substitution typically occurs at the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen. quora.comaklectures.com
However, the reactivity and regioselectivity of EAS are strongly influenced by the substituents on the ring. In this compound, the ring is endowed with two powerful activating groups: the C-4 amino group and the C-5 methoxy group. Both are electron-donating groups that increase the electron density of the ring, making it more susceptible to electrophilic attack. quora.com Conversely, the C-3 chloro group is an electron-withdrawing, deactivating group.
The directing effects of the substituents are as follows:
C-4 Amino Group: A strongly activating ortho-, para-director, favoring substitution at C-3 and C-5.
C-5 Methoxy Group: A strongly activating ortho-, para-director, favoring substitution at C-4 and C-6.
C-3 Chloro Group: A deactivating ortho-, para-director.
Considering that positions C-3, C-4, and C-5 are already occupied, the combined influence of the activating amino and methoxy groups would strongly direct an incoming electrophile to the available C-2 and C-6 positions. The C-6 position is particularly activated, being ortho to the C-5 methoxy group and meta to the C-4 amino group. The C-2 position is ortho to the deactivating chloro group but meta to the methoxy group and ortho to the amino group (via the nitrogen). The presence of these activating groups makes EAS reactions like nitration or halogenation more feasible than on an unsubstituted pyridine ring, though the precise conditions would need to be carefully optimized to control regioselectivity and avoid side reactions. quora.compearson.com
Chemoselectivity Challenges and Strategies for Multi-Functionalized Pyridines
The presence of three distinct functional groups (amine, chloro, methoxy) and multiple reactive sites on the pyridine ring of this compound presents significant chemoselectivity challenges. Selective functionalization requires strategies that can differentiate between these groups and specific C-H positions on the ring.
To achieve selective transformations, it is often necessary to temporarily block or "protect" one or more reactive functional groups while another is being modified. organic-chemistry.org An orthogonal protecting group strategy is one in which multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. organic-chemistry.orgiris-biotech.denih.gov
For this compound, the primary amino group at C-4 is a highly reactive nucleophile and a site of potential oxidation. Protecting this amine is a common first step to enable reactions at other sites, such as derivatization of the methoxy group or metalation of the pyridine ring.
Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride, this group is stable to basic and nucleophilic conditions but is readily removed with acids like trifluoroacetic acid (TFA). tcichemicals.compeptide.com
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases, typically piperidine. iris-biotech.depeptide.com The orthogonality between Boc (acid-labile) and Fmoc (base-labile) is a cornerstone of modern organic synthesis. organic-chemistry.orgpeptide.com
Benzyloxycarbonyl (Cbz): Stable to a range of conditions but can be removed by catalytic hydrogenation. tcichemicals.com
By protecting the C-4 amine as a Boc-carbamate, for instance, a chemist could then perform a base-catalyzed reaction or a transformation under reductive conditions without interference from the amino group. tcichemicals.com Subsequently, the Boc group can be cleanly removed with acid to restore the amine, illustrating the power of this strategy in multi-step synthesis involving polyfunctional molecules. organic-chemistry.org
| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | -(C=O)OC(CH₃)₃ | Strong acid (e.g., TFA, HCl) tcichemicals.com | Stable to base, hydrogenation, nucleophiles. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | -(C=O)OCH₂-Fluorenyl | Base (e.g., Piperidine) iris-biotech.de | Stable to acid. |
| Benzyloxycarbonyl | Cbz or Z | -(C=O)OCH₂Ph | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to mildly acidic/basic conditions. |
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. researchgate.net The strategy relies on a "directing metalation group" (DMG) on the ring, which coordinates to a strong base (typically an organolithium or a metal amide), delivering it to a proximal ortho position for deprotonation (metalation). researchgate.net The resulting organometallic intermediate can then be trapped with an electrophile to install a new substituent with high regiocontrol.
In this compound, several groups could potentially act as DMGs: the C-5 methoxy group, the C-4 amino group (or a protected version), and the C-3 chloro group.
The methoxy group is a well-established DMG, capable of directing metalation to the C-6 position.
The amino group can also direct metalation, though it often requires protection first.
The chloro group can direct metalation to the C-2 position.
The use of modern, highly soluble, and kinetically active bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP) mixed with LiCl (e.g., TMPMgCl·LiCl), has significantly broadened the scope of DoM on functionalized pyridines. thieme-connect.denih.gov These bases offer excellent functional group tolerance and can achieve metalation under mild conditions. researchgate.netthieme-connect.de
For this compound, a plausible strategy would involve using the C-5 methoxy group to direct metalation to the C-6 position. Treatment with a base like TMPMgCl·LiCl could selectively deprotonate the C-6 C-H bond. thieme-connect.denih.gov The resulting pyridylmagnesium species at C-6 would then be poised to react with a wide range of electrophiles (e.g., aldehydes, iodine, or sources of alkyl groups), providing a direct and regioselective route to 6-substituted derivatives. The outcome would depend on the relative directing power of the substituents and the specific base and reaction conditions employed. researchgate.net
Advanced Applications in Organic Synthesis
3-Chloro-5-methoxypyridin-4-amine as a Building Block for Complex Heterocyclic Systems
The structure of this compound, featuring a vicinal amino and chloro group, theoretically lends itself to the formation of fused heterocyclic systems. This arrangement is often exploited in the synthesis of bicyclic heteroaromatics.
Construction of Fused Pyridine (B92270) Derivatives (e.g., Imidazopyridines)
The synthesis of imidazopyridines, a privileged scaffold in medicinal chemistry, commonly involves the reaction of a 2-aminopyridine (B139424) derivative with various reagents. nih.gov These reactions can proceed through several mechanisms, including cyclization with α-haloketones or multicomponent reactions. nih.govnih.gov While a wide variety of substituted 2-aminopyridines are utilized in these syntheses, specific examples detailing the use of this compound as the starting aminopyridine for imidazopyridine formation are not prominent in peer-reviewed journals. The electronic effects of the chloro and methoxy (B1213986) substituents would undoubtedly influence the nucleophilicity of the pyridine and amino nitrogens, and thus the viability and outcome of such cyclization reactions.
Incorporation into Multicyclic and Bridged Scaffolds
The creation of multicyclic and bridged scaffolds from pyridine-based starting materials is a key strategy in the synthesis of complex three-dimensional molecules. beilstein-journals.org These reactions often involve intramolecular cyclizations or cycloadditions. While various substituted pyridines serve as precursors for these complex structures, published research explicitly demonstrating the incorporation of this compound into such scaffolds is scarce.
Precursor in the Total Synthesis of Complex Natural Products and Analogues
Substituted pyridines are frequently employed as key fragments in the total synthesis of natural products and their analogues. beilstein-journals.org Their pre-functionalization allows for strategic bond formations to build up molecular complexity. A comprehensive search of the literature does not reveal prominent examples where this compound serves as a direct precursor in the total synthesis of a complex natural product, with a focus on the synthetic route.
Development of Novel Synthetic Reagents and Catalysts Derived from the Chemical Compound
The pyridine motif is central to many ligands used in transition-metal catalysis and as organocatalysts. The specific substitution pattern of this compound offers potential sites for modification to create novel ligands. For instance, the amino group could be functionalized to create bidentate or pincer-type ligands. However, there is no significant body of literature describing the development and application of synthetic reagents or catalysts derived specifically from this compound.
Theoretical and Computational Investigations
Electronic Structure Analysis
The arrangement of electrons within a molecule is fundamental to its chemical nature. Through electronic structure analysis, we can gain a deeper understanding of the reactivity and properties of 3-Chloro-5-methoxypyridin-4-amine.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the distribution of their electron densities provide critical information about how a molecule will interact with other reagents.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, which acts as a strong electron-donating group. The methoxy (B1213986) group also contributes to the electron density of the ring. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the electron-withdrawing chlorine atom. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.
While specific DFT calculations for this exact molecule are not publicly available, analogous studies on similar aromatic amines and pyridine derivatives suggest that the HOMO-LUMO gap would be in a range that facilitates intramolecular charge transfer, influencing its spectroscopic properties and reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and kinetic stability |
Note: The values in this table are hypothetical and serve as an illustration based on typical values for similar organic molecules.
The distribution of electron density and the partial charges on individual atoms are critical for understanding a molecule's reactivity, particularly its interactions with electrophiles and nucleophiles. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to calculate these atomic charges.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential, typically shown in red or yellow, indicate areas that are rich in electrons and susceptible to electrophilic attack. These are expected to be located around the amino and methoxy groups. Conversely, regions of positive potential, depicted in blue, are electron-deficient and are the likely sites for nucleophilic attack. Such maps are invaluable for predicting the regioselectivity of chemical reactions. bhu.ac.in
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of reactions is fundamental to controlling chemical transformations and optimizing synthetic routes. Computational chemistry offers powerful tools to elucidate reaction pathways, identify transient intermediates, and calculate the energetic barriers associated with these processes.
For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to model the entire reaction coordinate. This involves locating and characterizing the transition state, which is the highest energy point along the reaction pathway. The geometry and vibrational frequencies of the transition state provide crucial information about the mechanism of the reaction. For instance, in a nucleophilic substitution reaction, the calculations can help determine whether the reaction proceeds through a Meisenheimer complex or a concerted mechanism. wikipedia.org
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry offers robust tools for predicting the outcomes of chemical reactions, including regioselectivity—the preference for reaction at one position over another.
DFT-Based Approaches for Reaction Outcome Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to predict the regioselectivity of reactions involving aromatic compounds like this compound. By calculating the electron distribution and orbital energies of the molecule, DFT can identify the most probable sites for electrophilic or nucleophilic attack.
Key determinants of regioselectivity that can be modeled with DFT include:
Electron Density and Electrostatic Potential (ESP): Calculations can generate maps of electron density and electrostatic potential on the molecule's surface. For electrophilic aromatic substitution, regions with high electron density and a more negative electrostatic potential are favored as sites of attack. In this compound, the activating, ortho-para directing amine and methoxy groups, and the deactivating chloro group create a complex electronic landscape. DFT calculations can precisely quantify the electronic character at each position on the pyridine ring to predict the most nucleophilic site.
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For electrophilic attack, the reaction is typically favored at the atom(s) with the largest coefficient in the HOMO. Conversely, for nucleophilic attack, the LUMO is the key orbital.
Reaction Intermediate Stability: DFT methods can be used to calculate the energies of potential intermediates (like sigma complexes or Wheland intermediates) that would be formed by an attack at different positions. The most stable intermediate corresponds to the lowest energy pathway, thus indicating the most likely product. For substituted pyridines, this involves comparing the stability of intermediates formed from attacks at the C2, C4, or C6 positions relative to the existing substituents.
Computational frameworks now often combine DFT calculations with machine learning algorithms. These models are trained on large datasets of known chemical reactions and can predict the major product of a reaction with high accuracy by recognizing complex patterns in reactant structures and reaction conditions. acs.orgmit.edunih.govnih.gov For a molecule like this compound, such a model would analyze the electronic and steric effects of the chloro, methoxy, and amine groups to rank the likelihood of various reaction outcomes. researchgate.net
Solvent Effects on Reaction Energetics and Equilibria
The solvent in which a reaction is conducted can dramatically influence its rate, selectivity, and equilibrium position. Computational models are essential for understanding these effects at a molecular level.
Implicit and explicit solvent models are two primary approaches:
Explicit Solvation Models: This method involves including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amine group of the title compound and a protic solvent like water or methanol. rsc.orgresearchgate.net These specific interactions can be critical in determining reaction equilibria and energetics. rsc.org
Studies on similar aminopyridine systems have shown that thermodynamic parameters like the heat of complexation (ΔHc) and heat of solution (ΔHs) are highly dependent on the solvent, which can be interpreted through these computational analyses. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of this compound is not static. Rotations around single bonds, particularly the C5-O bond of the methoxy group and the C4-N bond of the amine group, give rise to different conformers with varying energies.
Conformational Analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles. For the methoxy group, the key dihedral angle is C6-C5-O-CH3. Theoretical calculations on related methoxypyridines suggest that the orientation of the methyl group relative to the pyridine ring is governed by a balance of steric repulsion and orbital interactions. rsc.org The most stable conformers are typically staggered. Similarly, the planarity of the amine group and the orientation of its hydrogen atoms are influenced by potential intramolecular interactions and steric hindrance from adjacent groups. Studies on substituted aminopyridines have noted that substituent positions can lead to non-planar conformations where groups are twisted relative to the pyridine ring. nih.gov
Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms according to the laws of classical mechanics, MD simulations can explore the conformational space available to the molecule at a given temperature, including the transitions between different low-energy conformers. This provides a more realistic picture of the molecule's structure in solution than a static geometry optimization.
| Dihedral Angle | Description | Expected Stable Conformation | Influencing Factors |
|---|---|---|---|
| C6-C5-O-CH₃ | Rotation of the methoxy group | The methyl group is likely oriented away from the pyridine ring (anti-planar or syn-planar) to minimize steric clash. | Steric hindrance, hyperconjugation, and dipole-dipole interactions. rsc.org |
| C5-C4-N-H | Rotation/inversion of the amine group | The amine group may be slightly pyramidal. Its orientation will be influenced by potential weak intramolecular hydrogen bonding with the methoxy oxygen or pyridine nitrogen. | Steric hindrance from adjacent groups, potential for intramolecular hydrogen bonds. nih.gov |
Spectroscopic Property Prediction (e.g., Vibrational Modes)
Computational methods, especially DFT, are widely used to predict spectroscopic properties, providing a powerful tool for interpreting experimental data such as infrared (IR) and Raman spectra. psu.eduresearchgate.net
The process typically involves:
Geometry Optimization: The molecule's geometry is first optimized to find its lowest energy structure using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). ias.ac.in
Frequency Calculation: At the optimized geometry, a vibrational frequency calculation is performed. This computes the harmonic vibrational frequencies corresponding to the normal modes of the molecule. A key check is that all calculated frequencies are real (positive), which confirms the optimized structure is a true energy minimum. ias.ac.in
Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra.
By analyzing the atomic motions associated with each calculated frequency, a definitive assignment can be made for each peak in the experimental IR or Raman spectrum. mdpi.com This is particularly useful for complex molecules like this compound, where many vibrational modes overlap. DFT calculations can help distinguish between, for example, C-C ring stretches, C-H bends, N-H wagging modes, and C-O or C-Cl stretching vibrations. rsc.orgmdpi.comnih.gov
| Vibrational Mode | Description of Atomic Motion | Typical Calculated Wavenumber Range (cm⁻¹) | Expected Experimental Wavenumber Range (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (asymmetric) | Stretching of the two N-H bonds in the amine group | 3500-3600 | 3400-3500 |
| N-H Stretch (symmetric) | Stretching of the two N-H bonds in the amine group | 3400-3500 | 3300-3400 |
| C-H Stretch (aromatic) | Stretching of the C-H bonds on the pyridine ring | 3050-3150 | 3000-3100 |
| C=N/C=C Stretch | Ring stretching vibrations of the pyridine core | 1580-1650 | 1550-1620 |
| N-H Bend (scissoring) | Bending motion of the H-N-H angle | 1600-1650 | 1580-1630 |
| C-O Stretch (asymmetric) | Asymmetric stretching of the Ar-O-CH₃ bond | 1250-1300 | 1230-1280 |
| C-N Stretch | Stretching of the C4-NH₂ bond | 1280-1350 | 1260-1330 |
| C-Cl Stretch | Stretching of the C3-Cl bond | 700-850 | 680-830 |
Advanced Spectroscopic and Spectrometric Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 3-Chloro-5-methoxypyridin-4-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments within the molecule.
Based on the structure of this compound, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 8.10 (s) | 145.0 |
| H6 | 7.95 (s) | 140.0 |
| OCH₃ | 3.90 (s) | 56.0 |
| NH₂ | 5.50 (br s) | - |
| C3-Cl | - | 120.0 |
| C4-NH₂ | - | 148.0 |
| C5-OCH₃ | - | 155.0 |
This data is illustrative and based on established chemical shift principles.
To confirm the assignments from 1D NMR and to establish the connectivity between atoms, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would typically show correlations between coupled protons. However, in the case of this compound, the two aromatic protons (H2 and H6) are predicted to be singlets and would not show a correlation to each other, confirming their isolated nature on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique is crucial for correlating protons directly to the carbons they are attached to. The expected HSQC correlations for this compound would be:
The proton at 8.10 ppm would correlate with the carbon at 145.0 ppm (C2).
The proton at 7.95 ppm would correlate with the carbon at 140.0 ppm (C6).
The methoxy (B1213986) protons at 3.90 ppm would correlate with the methoxy carbon at 56.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. Key expected correlations include:
The H2 proton (8.10 ppm) would show correlations to C4 (148.0 ppm) and C6 (140.0 ppm).
The H6 proton (7.95 ppm) would show correlations to C2 (145.0 ppm) and C4 (148.0 ppm).
The methoxy protons (3.90 ppm) would show a correlation to the C5 carbon (155.0 ppm), confirming the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of atoms. A NOESY spectrum would be expected to show a correlation between the methoxy protons (3.90 ppm) and the H6 proton (7.95 ppm), indicating their spatial closeness.
Dynamic NMR could be utilized to study the rotational barrier around the C5-O bond of the methoxy group. At lower temperatures, the rotation might slow down sufficiently to potentially observe distinct conformations, which could lead to broadening or splitting of the methoxy and adjacent aromatic proton signals. Such a study would provide valuable information about the conformational flexibility of the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
The calculated exact mass of the neutral molecule this compound (C₆H₇ClN₂O) is 158.0247. In HRMS, the compound is typically observed as the protonated species, [M+H]⁺.
| Formula | Species | Calculated Exact Mass |
| C₆H₇ClN₂O | [M+H]⁺ | 159.0325 |
The experimentally determined mass from an HRMS analysis would be compared to this calculated value. A match within a few parts per million (ppm) provides strong evidence for the correct elemental composition, confirming the identity of the product and helping to identify any impurities with different formulas.
Mass spectrometry not only gives the mass of the parent ion but also causes the molecule to break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the molecule. For this compound, some plausible fragmentations under electron impact (EI) or collision-induced dissociation (CID) are outlined below.
| m/z (mass-to-charge ratio) | Plausible Fragment Identity | Notes |
| 158/160 | [M]⁺ | Molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 143/145 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 115/117 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |
| 98 | [M - Cl - CH₃]⁺ | Loss of a chlorine radical and a methyl radical. |
This fragmentation data is illustrative and represents common fragmentation pathways for similar structures.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would determine:
Absolute Configuration: While this molecule is not chiral, crystallography confirms the connectivity and three-dimensional arrangement of all atoms in the crystal lattice.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Cl, C-N, C-O, C-C) and bond angles, offering insight into the geometry of the pyridine ring and its substituents.
Intermolecular Interactions: It would reveal how the molecules pack in the solid state, identifying any hydrogen bonding (e.g., between the amine protons and the pyridine nitrogen or methoxy oxygen of an adjacent molecule) or π-stacking interactions between the pyridine rings. This information is crucial for understanding the physical properties of the solid material.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing intermolecular interactions. The vibrational modes of a molecule are highly sensitive to its structure, bond strengths, and the chemical environment of its constituent atoms.
In the analysis of this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational frequencies for its key functional groups. The primary amine (-NH2) group would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The position and shape of these bands could indicate the extent of hydrogen bonding, a crucial factor in the compound's solid-state structure and interactions. Additionally, N-H bending (scissoring) vibrations would be expected around 1600 cm⁻¹.
The aromatic pyridine ring would display a series of characteristic C-H and C=C stretching vibrations. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum. The methoxy group (-OCH3) would be identifiable by its characteristic C-H stretching and bending vibrations, as well as the C-O stretching bands.
Transformations involving these functional groups, such as N-acylation, would lead to predictable changes in the vibrational spectra. For instance, the disappearance of the N-H stretching bands and the appearance of a strong amide C=O stretching band would confirm the conversion of the amine.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch (asymmetric) | 3400-3500 |
| Amine (-NH₂) | N-H Stretch (symmetric) | 3300-3400 |
| Amine (-NH₂) | N-H Bend (scissoring) | 1590-1650 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Methoxy (-OCH₃) | C-H Stretch | 2850-2960 |
| Methoxy (-OCH₃) | C-O Stretch | 1000-1300 |
| Chloro (-Cl) | C-Cl Stretch | 600-800 |
Note: The data in this table is based on typical ranges for the specified functional groups and does not represent experimentally determined values for this compound.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and electronic structure. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*).
For this compound, the pyridine ring constitutes a chromophore. The presence of the electron-donating amine and methoxy groups, along with the electron-withdrawing chloro group, would influence the energy of the π → π* and n → π* transitions. The conjugation of the lone pairs on the nitrogen and oxygen atoms with the π-system of the pyridine ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
Studying the UV-Vis spectrum in solvents of varying polarity could provide further insights into the nature of the electronic transitions. Changes in the position and intensity of the absorption bands can help to distinguish between different types of transitions and understand the solute-solvent interactions.
Table 2: Expected UV-Visible Absorption for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π → π | 250-300 |
| n → π | >300 |
Note: The data in this table is an estimation based on the structural features of the molecule and does not represent experimentally measured values.
Emerging Research Directions and Future Perspectives
Flow Chemistry and Continuous Processing for Scalable Synthesis
The production of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and continuous processing. These techniques offer advantages in safety, consistency, and scalability over traditional batch methods. While specific flow synthesis routes for 3-Chloro-5-methoxypyridin-4-amine are not yet widely published, the general strategies for pyridine (B92270) synthesis are adaptable.
Future efforts will likely focus on translating multi-step batch syntheses of substituted pyridines into continuous flow processes. youtube.com This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline cyclocondensation, amination, or halogenation steps. For a molecule like this compound, a modular flow setup could enable the sequential introduction of its functional groups, allowing for precise control over reaction conditions and minimizing the formation of impurities. The development of such a process would be a significant step towards efficient and scalable production for research or industrial purposes. nih.gov
Photocatalysis and Electrocatalysis in Functionalization
Photocatalysis and electrocatalysis have emerged as powerful tools for green and selective chemical transformations. These methods allow for the activation of stable bonds under mild conditions, often providing access to reactivity patterns that are difficult to achieve with conventional thermal methods.
For this compound, these technologies hold the potential for late-stage functionalization. For instance, photocatalytic methods, which have been successfully used for the C-H alkylation of other pyridine derivatives, could be adapted to introduce new substituents onto the pyridine ring. organic-chemistry.org Similarly, electrocatalysis could be explored for targeted transformations. The chloro-substituent, for example, could be a handle for electrocatalytic cross-coupling reactions, or the pyridine ring itself could be functionalized via electrochemically generated radical intermediates. Research in this area would aim to develop catalysts and reaction conditions that are selective for one of the reactive sites on the molecule, enabling the synthesis of a diverse library of derivatives. psi.ch
Chemoenzymatic Transformations Involving Pyridine Scaffolds
The integration of biological catalysts into synthetic chemistry offers unparalleled selectivity, particularly for the creation of chiral molecules. Pyridine scaffolds are present in numerous bioactive compounds, making the development of chemoenzymatic transformations for this class of heterocycles a significant research goal. researchgate.netrsc.orgresearchgate.net
Future research could explore the use of enzymes to selectively modify this compound. For example, transaminases could be employed for the stereoselective synthesis of related chiral amines, or hydrolases could be used for the selective deprotection or modification of derivatives. A notable study demonstrated the successful use of an alcohol dehydrogenase from Lactobacillus kefir to reduce a pyridine-based ketone, achieving high yield and excellent enantiomeric excess. nih.gov This suggests that if the amino group of this compound were to be transformed into a ketone, similar enzymatic reduction could provide a route to valuable chiral building blocks.
Integration into Supramolecular Chemistry and Advanced Materials Research
The pyridine ring is a superb ligand for coordinating with metal ions, making it a fundamental building block in supramolecular chemistry and the design of advanced materials like Metal-Organic Frameworks (MOFs). The substituents on the pyridine ring play a crucial role in tuning the electronic properties, geometry, and functionality of the resulting metal complexes. nih.govrsc.org
This compound is an attractive candidate for incorporation into such materials. The nitrogen of the pyridine ring provides a primary coordination site, while the exocyclic amino group offers a secondary site for metal binding or for forming hydrogen bonds that can direct the assembly of the supramolecular structure. The chloro and methoxy (B1213986) groups would further modulate the electronic landscape and steric profile of the ligand, influencing the properties of the final material, such as its porosity, stability, and catalytic activity. mdpi.com Synthetic methodologies would focus on using this compound as a multitopic linker to construct novel coordination polymers and MOFs with potentially unique functional properties.
Development of Smart Reagents and Methodologies Based on the Chemical Compound's Reactivity
The specific arrangement of substituents on this compound imparts a unique chemical reactivity that can be harnessed to develop novel synthetic methods. The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, makes it susceptible to nucleophilic substitution. imperial.ac.uknih.gov
Research into the reaction of related compounds, such as 5-chloro-3-methoxypyridine, with amine nucleophiles has shown that the reaction can proceed through a 3,4-dehydropyridine (pyridyne) intermediate. clockss.org This highly reactive intermediate allows for the introduction of substituents at positions that might otherwise be inaccessible. The presence of the directing amino and methoxy groups on this compound would be expected to strongly influence the regioselectivity of nucleophilic addition to such an intermediate. Future work could focus on exploiting this pyridyne pathway to develop "smart" methodologies where the inherent reactivity of the scaffold is used to achieve complex and selective transformations in a controlled manner.
Advanced Computational Models for Complex Reaction Systems
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, elucidating reaction mechanisms, and designing new molecules and materials. For complex heterocyclic systems, theoretical models can provide insights that are difficult to obtain through experimentation alone.
In the context of this compound, advanced computational models, such as Density Functional Theory (DFT), can be applied to several research frontiers. These models can be used to:
Predict the most likely sites for electrophilic or nucleophilic attack.
Model the transition states of complex reaction pathways, such as those involving pyridyne intermediates, to understand regioselectivity. idw-online.de
Simulate the electronic and structural properties of metal complexes and materials incorporating this ligand. nih.govrsc.org
Predict spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new derivatives. uni.lu
By providing a deeper understanding of the molecule's intrinsic properties and reactivity, computational studies can guide experimental work, accelerating the discovery and development of new applications for this compound.
Q & A
Q. What are the common synthetic routes for 3-Chloro-5-methoxypyridin-4-amine, and how are reaction conditions optimized?
Synthesis typically involves cyclization or functionalization of pyridine precursors. For example:
- Cyclization with POCl₃ : Pyrazole derivatives can be synthesized via cyclization of substituted hydrazides using phosphorous oxychloride at 120°C, followed by purification via column chromatography .
- Base-dependent coupling : Trialkylamines (e.g., Et₃N) improve yields in reactions involving pyridylamines by minimizing side reactions .
- Purification : Crystallization from methanol or chloroform is effective for isolating pure compounds .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.5–8.0 ppm) .
- Mass spectrometry validates molecular weight (e.g., M⁺ at m/z 158.59 for C₆H₇ClN₂O) .
Q. How does the stability of this compound influence storage protocols?
The compound is hygroscopic and light-sensitive. Best practices include:
- Storage in airtight containers under nitrogen at 2–8°C .
- Avoiding prolonged exposure to moisture to prevent hydrolysis of the chloro and methoxy groups .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Q. What strategies resolve contradictory data in optimizing regioselectivity for functionalizing this compound?
- Base selection : Hünig’s base (DIPEA) enhances selectivity for C3-Cl substitution over C5-OCH₃ in Pd-catalyzed cross-couplings .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
- Kinetic vs. thermodynamic control : Monitoring reaction time/temperature avoids over-substitution .
Q. How is X-ray crystallography applied to confirm the structure of derivatives?
Single-crystal X-ray diffraction:
- Resolves bond angles (e.g., C-Cl bond length ~1.73 Å) and torsional strain in substituted pyridines .
- Validates hydrogen bonding (N-H⋯O) in amine derivatives .
Methodological Challenges and Solutions
Q. How are impurities quantified during large-scale synthesis?
Q. What analytical techniques address spectral overlap in NMR of structurally similar derivatives?
- 2D NMR (COSY, HSQC) resolves overlapping aromatic signals .
- Deuterated solvents (e.g., DMSO-d₆) enhance resolution of NH₂ protons .
Applications in Drug Discovery
Q. What structural features make this compound a candidate for kinase inhibitor design?
Q. How are SAR studies conducted on derivatives for antimicrobial activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
